molecular formula C16H23ClN2O3 B6420634 3-[(4-chlorophenyl)carbamoyl]-2-(hexylamino)propanoic acid CAS No. 1029938-81-5

3-[(4-chlorophenyl)carbamoyl]-2-(hexylamino)propanoic acid

Cat. No. B6420634
CAS RN: 1029938-81-5
M. Wt: 326.82 g/mol
InChI Key: YYHQIDCWKXEVRA-UHFFFAOYSA-N
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Description

The compound “3-[(4-chlorophenyl)carbamoyl]-2-(hexylamino)propanoic acid” is a complex organic molecule. It contains a propanoic acid group, a carbamoyl group, a hexylamino group, and a chlorophenyl group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, carbamoyl chlorides have been used as synthons for various amide-containing molecules and heterocycles .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups. The propanoic acid group would provide a carboxylic acid functionality, the carbamoyl group would introduce a carbonyl and an amine group, the hexylamino group would provide an alkyl chain and an additional amine group, and the chlorophenyl group would introduce a benzene ring with a chlorine substituent .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. The carbamoyl group could participate in a diverse range of transition metal-catalyzed transformations .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the carbamoyl and propanoic acid groups would likely make the compound soluble in polar solvents .

properties

IUPAC Name

4-(4-chloroanilino)-2-(hexylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O3/c1-2-3-4-5-10-18-14(16(21)22)11-15(20)19-13-8-6-12(17)7-9-13/h6-9,14,18H,2-5,10-11H2,1H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYHQIDCWKXEVRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC(CC(=O)NC1=CC=C(C=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Chlorophenyl)carbamoyl]-2-(hexylamino)propanoic acid

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